2-Fluoro-8-iodonaphthalene
Description
Significance of Aryl Halides as Precursors in Organic Transformations
Aryl halides, which are aromatic compounds containing one or more halogen atoms directly bonded to an aromatic ring, are indispensable precursors in a multitude of organic transformations. chemsrc.com Their importance is most prominently showcased in the realm of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. rsc.org These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and organic electronic materials. chembk.comchemicalbook.com
The reactivity of aryl halides in these coupling reactions is dependent on the nature of the halogen. Aryl iodides are generally the most reactive, followed by bromides and then chlorides, a trend that allows chemists to selectively functionalize molecules containing multiple different halogens. researchgate.net This differential reactivity makes aryl halides exceptionally versatile tools for the strategic and controlled assembly of intricate molecular architectures. researchgate.net
Strategic Importance of Fluorine and Iodine Substituents in Naphthalene (B1677914) Scaffolds
The introduction of fluorine and iodine atoms onto a naphthalene core creates a molecule with distinct and highly useful characteristics. These two halogens exert opposing electronic effects, providing a powerful tool for fine-tuning molecular properties.
Fluorine , as the most electronegative element, significantly alters the electronic landscape of the naphthalene ring. nih.gov Its strong electron-withdrawing nature can:
Enhance Metabolic Stability: Replacing a hydrogen atom with fluorine at a site of metabolic attack can block oxidation by metabolic enzymes, a crucial strategy in drug design. nih.gov
Modulate Acidity/Basicity: The inductive effect of fluorine can lower the pKa of nearby acidic protons or reduce the basicity of nitrogen-containing functional groups, which can improve a drug's bioavailability. nih.gov
Influence Conformation: The unique steric and electronic properties of fluorine can direct the conformation of a molecule, impacting its binding affinity to biological targets. nih.gov
Activate for Nucleophilic Aromatic Substitution (SNAr): Fluorine atoms can activate the naphthalene system towards attack by nucleophiles, providing a pathway for further functionalization. researchgate.net
Iodine , being the largest and least electronegative of the common halogens, offers a different set of strategic advantages:
High Reactivity in Cross-Coupling: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive and often the substrate of choice for cross-coupling reactions where mild conditions are required. chembk.comjournals.co.za
Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential known as a σ-hole, allowing it to act as a halogen bond donor. This non-covalent interaction is increasingly being exploited in crystal engineering and the design of supramolecular assemblies. nii.ac.jp
Versatility in Synthesis: The iodine substituent can be readily converted into other functional groups through reactions like lithium-halogen exchange or Ullmann couplings, further expanding its synthetic utility. vulcanchem.comfluorochem.co.uk
The combination of a fluorine and an iodine atom on the same naphthalene scaffold, as in 2-fluoro-8-iodonaphthalene, thus creates a bifunctional building block. It possesses a highly reactive site for cross-coupling (the C-I bond) and a substituent (the F atom) that modulates the electronic properties and potential biological activity of the entire molecule.
Overview of Advanced Research Perspectives on this compound and Related Architectures
While specific research focused exclusively on this compound (CAS 59079-77-5) is limited in publicly available literature, the study of related architectures provides a clear indication of its potential research applications. chemsrc.comchembk.comchemicalbook.com Research on perfluorohalogenated naphthalenes, for instance, highlights the interest in understanding how multiple halogen substituents influence intermolecular interactions like π-hole and σ-hole bonding, which is crucial for the design of new organic crystalline materials. nii.ac.jpacs.org
Furthermore, studies on other fluorinated and iodinated naphthalene isomers are prevalent. For example, 1-fluoro-8-iodonaphthalene has been used in copper-mediated Ullmann couplings to synthesize more complex polyaromatic systems. vulcanchem.com The differential reactivity of various halogenated naphthalenes is a key area of investigation, particularly in developing regioselective functionalization strategies. researchgate.net The development of machine learning algorithms to predict reaction outcomes and optimize synthetic conditions for complex molecules like perfluoro-iodinated naphthalene derivatives points towards a future where the synthesis of specific isomers like this compound can be predicted and streamlined.
The unique substitution pattern of this compound makes it a valuable candidate for creating diverse molecular libraries. The "peri" relationship of the substituents (at positions 2 and 8) could lead to unique steric and electronic interactions, influencing the regioselectivity of subsequent reactions and the conformational properties of the resulting products. Future research will likely focus on its use in palladium-catalyzed cross-coupling reactions to generate novel materials for organic electronics or as key intermediates in the synthesis of biologically active compounds. researchgate.netresearchgate.net
Compound Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 59079-77-5 | chemsrc.comchembk.comchemicalbook.com |
| Molecular Formula | C₁₀H₆FI | chemicalbook.com |
| Molecular Weight | 272.06 g/mol | chemicalbook.com |
| Predicted Boiling Point | 311.2 ± 15.0 °C | chemicalbook.com |
| Predicted Density | 1.815 ± 0.06 g/cm³ | chemicalbook.com |
| Synonyms | Naphthalene, 7-fluoro-1-iodo- | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-1-iodonaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FI/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWESCNAQOFEVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 8 Iodonaphthalene and Analogs
Regioselective Halogenation and Directed Functionalization Approaches
Regioselective halogenation and directed functionalization are powerful tools for the synthesis of specifically substituted naphthalenes. These methods often rely on the inherent electronic properties of the naphthalene (B1677914) ring or the use of directing groups to control the position of incoming electrophiles or metalating agents.
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. researchgate.netwikipedia.orgunblog.fr This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with an electrophile to introduce a substituent at the ortho position with high precision. wikipedia.orgbaranlab.org For the synthesis of a 2,8-disubstituted naphthalene, a directing group at the 1-position of the naphthalene ring would be required to direct metalation to the 8-position. While direct ortho-metalation to the peri-position (C8) of a 1-substituted naphthalene can be challenging due to steric hindrance, specific directing groups and reaction conditions can facilitate this transformation. For instance, the carbamate (B1207046) group in N,N-diethyl-O-naphthyl-2-carbamate has been shown to direct lithiation to the 1- and 3-positions, providing access to 1,2,3-substituted naphthalenes. nih.gov A hypothetical route to 2-fluoro-8-iodonaphthalene could involve a directing group at the C1 position of a 2-fluoronaphthalene (B33398) precursor, guiding lithiation to the C8 position, followed by quenching with an iodine electrophile.
The halogen-dance reaction is another intriguing strategy for the synthesis of halogenated aromatics that are not easily accessible through direct halogenation methods. researchgate.netwikipedia.org This reaction involves the base-catalyzed migration of a halogen atom to a more thermodynamically stable position on the aromatic ring. wikipedia.org The driving force for this isomerization is the formation of a more stable aryl anion intermediate. researchgate.net While less common for fluorinated compounds due to the high strength of the C-F bond, a halogen dance involving iodine on a fluoro-iodonaphthalene precursor could potentially be employed to synthesize this compound from a different isomer. For example, treatment of a different fluoro-iodonaphthalene isomer with a strong base could induce migration of the iodine atom to the 8-position. A notable example of a halogen dance in a related system is the 1,3-iodine shift observed in the reaction of 4-iodo-3-fluoroquinoline with LDA. clockss.orgresearchgate.net
| Strategy | Description | Potential Application for this compound Synthesis |
| Directed Ortho-Metalation (DoM) | A directing group on the naphthalene ring guides deprotonation to an adjacent position, followed by reaction with an electrophile. researchgate.netwikipedia.org | A directing group at C1 of a 2-fluoronaphthalene could direct lithiation to C8, followed by iodination. |
| Halogen-Dance Isomerization | Base-catalyzed migration of a halogen to a more stable position on the aromatic ring. wikipedia.org | Isomerization of a different fluoro-iodonaphthalene isomer to the desired this compound. |
Electrophilic aromatic substitution is a fundamental method for introducing halogens onto a naphthalene ring. The regioselectivity of these reactions is governed by the electronic effects of the substituents already present on the ring. Fluorine is a moderately activating, ortho-, para-directing group. Therefore, direct electrophilic iodination of 2-fluoronaphthalene would be expected to yield a mixture of products with substitution occurring at the positions activated by the fluorine atom, primarily the 1-, 3-, 5-, and 7-positions. Achieving selective iodination at the 8-position via this method is challenging due to the deactivating effect of the fluorine atom on the adjacent ring and the steric hindrance at the peri-position.
However, specific iodinating reagents and conditions can influence the regioselectivity. For instance, the use of iodine in the presence of an oxidizing agent is a common method for electrophilic iodination. mdpi.com Copper(II) salts have also been shown to mediate the iodination of certain aromatic compounds, such as 1-nitroso-2-naphthol, with high regioselectivity. fishersci.fr A potential, though likely low-yielding, approach to this compound could involve the carefully controlled electrophilic iodination of 2-fluoronaphthalene, followed by the separation of the desired isomer.
Electrophilic fluorination is generally less straightforward due to the high reactivity of elemental fluorine. yonedalabs.com Modern electrophilic fluorinating reagents, such as N-fluorobis(phenylsulfonyl)amine (NFSI), offer milder and more selective alternatives.
| Reaction Type | Reagents | Expected Outcome for Naphthalene Systems |
| Electrophilic Iodination | I₂, Oxidizing Agent (e.g., HNO₃, H₂O₂) | Iodination at positions activated by existing substituents. |
| Copper-Mediated Iodination | I₂, Cu(II) salt | Can offer improved regioselectivity in specific substrates. fishersci.fr |
| Electrophilic Fluorination | NFSI, Selectfluor® | Introduction of fluorine under milder conditions than elemental fluorine. |
Transition Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Naphthalenes
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the synthesis of biaryls and other coupled products. libretexts.org The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org In a potential synthesis of a derivative of this compound, a di-halogenated naphthalene, such as 2-fluoro-8-bromonaphthalene, could be selectively coupled with an organoboron reagent at the more reactive C-Br bond, leaving the C-F bond intact for further functionalization. The reactivity of halogens in palladium-catalyzed couplings generally follows the trend I > Br > Cl >> F.
The Stille coupling utilizes an organotin reagent as the coupling partner. wikipedia.orgrsc.org It is known for its tolerance of a wide range of functional groups. rsc.org Similar to the Suzuki-Miyaura reaction, a selective Stille coupling could be performed on a di-halogenated naphthalene. For example, reacting this compound with an organostannane would likely result in coupling at the C-I bond, given its higher reactivity compared to the C-F bond.
| Coupling Reaction | Nucleophile | Electrophile | Catalyst System |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organic Halide (I, Br, Cl) | Pd catalyst (e.g., Pd(PPh₃)₄), Base |
| Stille | Organostannane | Organic Halide (I, Br, Cl) | Pd catalyst (e.g., Pd(PPh₃)₄) |
Copper-catalyzed reactions provide a cost-effective alternative to palladium-based methods for the formation of C-X bonds (where X can be a halogen, oxygen, nitrogen, etc.). Copper catalysis can be particularly useful for the introduction of fluorine and iodine. For instance, copper(I)-catalyzed fluorination of aryl bromides using AgF as the fluorine source has been reported, although it often requires a directing group. beilstein-journals.org A hypothetical route to this compound could involve the copper-catalyzed fluorination of a suitably protected 8-iodo-2-naphthol (B1606797) derivative.
Copper can also mediate iodination reactions. While electrophilic iodination is more common, copper-catalyzed methods can offer different reactivity and selectivity profiles.
| Reaction Type | Reagent | Catalyst System |
| Copper-Catalyzed Fluorination | Fluoride (B91410) Source (e.g., AgF) | Cu(I) salt |
| Copper-Mediated Iodination | Iodine Source | Cu(II) salt |
The activation and functionalization of C-F bonds is a significant challenge in organic synthesis due to their high bond strength. Nickel-based catalysts have emerged as powerful tools for this purpose, enabling the cross-coupling of aryl fluorides with various nucleophiles. nih.gov This methodology allows for the derivatization of fluorinated aromatic compounds that are often unreactive under palladium catalysis.
In the context of this compound, a nickel catalyst could potentially be used to selectively activate the C-F bond for a cross-coupling reaction, leaving the C-I bond intact if the reaction conditions are carefully controlled. This would be a reverse selectivity to what is typically observed with palladium catalysts. For example, the nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids proceeds via C-F bond activation. nih.gov A similar strategy could be envisioned for the derivatization of this compound at the 2-position.
| Reaction Type | Coupling Partner | Catalyst System |
| Nickel-Catalyzed C-F Alkylation | Organozinc reagents | Ni complex |
| Nickel-Catalyzed C-F Arylation | Arylboronic acids | Ni(0) complex |
Other Transition Metal Systems in Naphthalene Derivatization
While palladium catalysts are prominent in naphthalene functionalization, other transition metal systems, particularly those involving rhodium and ruthenium, offer unique reactivity for derivatization. Rhodium catalysts have been effectively used in cascade carbene coupling reactions to assemble complex molecules. researchgate.net For instance, rhodium-catalyzed three-component reactions involving α,α-difluoro-N-tosylhydrazones, arylboronates, and alcohols provide an efficient pathway to synthesize alkyl enol ethers, showcasing a method that could be adapted for naphthalene systems. researchgate.net
Ruthenium-based catalysts have been developed for the chemoselective N-arylation of amine-DNA conjugates, a process that highlights the metal's ability to activate aryl halides. acs.org An air-stable acetyl-substituted cyclopentadienyl (B1206354) (CpAc) ruthenium complex activates aryl halides through π-arene coordination, facilitating nucleophilic aromatic substitution (SNAr). acs.org This methodology, which avoids the common issue of undesired arylation of nucleobases seen with palladium catalysts, could be applied to the selective functionalization of aminated naphthalene precursors. acs.org The hydrogenation of naphthalenes to decalins over various transition metal catalysts is another area of study, focusing on stereochemistry and reaction mechanisms. colab.ws
| Catalyst System | Reaction Type | Substrates | Key Features |
| Rhodium | Cascade Carbene Coupling | α,α-difluoro-N-tosylhydrazones, arylboronates, alcohols | Efficient for C-C and C-O bond formation; suitable for complex molecule synthesis. researchgate.net |
| Ruthenium | N-Arylation (via SNAr) | Aryl halides, DNA-conjugated amines | High chemoselectivity; activation via π-arene coordination; operates under mild conditions. acs.org |
Radical and Super-Electron-Donor Mediated Arylation Processes
Radical arylation provides an alternative to transition-metal-catalyzed methods for functionalizing naphthalenes. These processes often involve the generation of aryl radicals, which are highly reactive electrophilic species capable of adding to aromatic systems like naphthalene. researchgate.net One method for generating aryl radicals is through the reduction of diaryliodonium salts. researchgate.net
The development of neutral organic "super electron donors" (SEDs) has opened new pathways for initiating radical reactions under mild conditions. nih.govresearchgate.net These donors possess extremely high reducing power, capable of transferring a single electron to an aryl halide to generate an aryl radical. nih.gov For example, a di-reduced phenalenyl (PLY) species can generate aryl radicals from aryl halides at room temperature without external stimuli like heat or light. nih.gov This aryl radical can then engage in cross-coupling reactions. nih.gov While much of the recent application has focused on C-N bond formation, the underlying principle of aryl radical generation is directly applicable to C-C bond formation in naphthalene arylation. researchgate.netnih.gov The mechanism circumvents the need for transition metals, proceeding through a chemically driven radical-mediated pathway. nih.gov
| Method | Initiator / Mediator | Radical Precursor | Key Features |
| Direct Radical Arylation | Electron reduction (e.g., by Pd clusters) | Diaryliodonium salts | Generates electrophilic aryl radicals that can directly add to polyaromatic hydrocarbons. researchgate.net |
| Super Electron Donor (SED) Mediated Arylation | Di-reduced phenalenyl (PLY) species | Aryl halides | Transition-metal-free; occurs at room temperature; aryl radical generated via single electron transfer. nih.gov |
Hypervalent Iodine Chemistry in Selective Fluorination and Arylation of Naphthalene Systems
Hypervalent iodine reagents have emerged as versatile and environmentally benign tools for the selective functionalization of aromatic systems, including fluorination and arylation. researchgate.nettohoku.ac.jp These reagents are stable, easy to handle, and exhibit high reactivity under mild conditions. arkat-usa.org
For selective fluorination, hypervalent iodine(III) compounds like phenyliodine difluoride (PhIF₂) are used as electrophilic fluorine sources. rsc.org These reagents can be generated in situ from PhIO and a fluoride source. arkat-usa.org They enable the fluorination of various organic molecules, and their reactivity can be tuned to achieve regioselectivity, such as para-selective fluorination in certain aromatic systems. researchgate.netarkat-usa.org The mechanism often involves the electrophilic attack of the activated iodine reagent on the aromatic ring. arkat-usa.org
In arylation reactions, hypervalent iodine compounds, particularly diaryliodonium salts, serve as efficient aryl-transfer agents. researchgate.net These salts can participate in reactions under transition-metal catalysis or in metal-free radical processes. In palladium-catalyzed C-H arylation, the hypervalent iodine reagent often acts as an oxidant. researchgate.net Alternatively, as mentioned previously, diaryliodonium salts can be reduced by single-electron transfer to generate aryl radicals, which then arylate the naphthalene nucleus. researchgate.net
| Transformation | Reagent Type | Example Reagent(s) | Mechanism | Application to Naphthalene Systems |
| Fluorination | Iodine(III) Fluorides | Phenyliodine difluoride (PhIF₂) | Electrophilic fluorination | Direct introduction of fluorine onto the naphthalene ring. arkat-usa.orgrsc.org |
| Arylation | Diaryliodonium Salts | Diphenyliodonium triflate (Ph₂IOTf) | Aryl group transfer (radical or metal-catalyzed) | C-H arylation to form C-C bonds with the naphthalene core. researchgate.netresearchgate.net |
Intramolecular Cyclization and Annulation Strategies for Fluorinated Naphthalene Scaffolds
The construction of the fluorinated naphthalene core can be achieved through powerful intramolecular cyclization and annulation strategies. These methods build the fused aromatic ring system from acyclic or monocyclic precursors, incorporating the fluorine atom at a desired position from the start.
A notable example is the Bergman cyclization of fluorinated benzo-fused enediynes. researchgate.net This reaction proceeds through a thermally initiated rearrangement of an enediyne precursor to form a highly reactive p-benzyne diradical, which then abstracts hydrogen atoms to yield the aromatic naphthalene product. This synthetic route provides access to fluorinated naphthalene derivatives in a two-step procedure from commercially available precursors, typically involving a Sonogashira cross-coupling followed by the thermal cyclization. researchgate.netnih.gov The strategic placement of fluorine atoms on the precursor allows for the synthesis of specifically substituted naphthalenes. researchgate.net
Annulation strategies involve the formation of a new ring onto an existing one. For instance, Lewis acid-catalyzed reactions of donor-acceptor (D-A) cyclobutanes with 2-naphthols can lead to ring-opened products. researchgate.net These intermediates can then undergo intramolecular cyclization to yield naphthalene-fused oxepines, demonstrating a method for building complex fused systems starting from a naphthalene derivative. researchgate.net Similarly, palladium-catalyzed dearomative cyclization of naphthalenes has been used to construct fused polycyclic skeletons. acs.org
| Strategy | Reaction Name | Precursors | Key Intermediate | Product |
| Intramolecular Cyclization | Bergman Cyclization | Fluorinated benzo-fused enediynes | p-Benzyne diradical | Fluorinated naphthalene derivatives. researchgate.net |
| Annulation | Ring Opening/Cyclization | Donor-Acceptor (D-A) cyclobutanes, 2-naphthols | Ring-opened adduct | Naphthalene-fused oxepines. researchgate.net |
Mechanistic Investigations of Reactions Involving 2 Fluoro 8 Iodonaphthalene Derivatives
Elucidation of Reaction Pathways and Proposed Transition States
Reactions involving derivatives of 2-fluoro-8-iodonaphthalene can proceed through various pathways, largely dictated by the reaction conditions and the nature of the reactants. In transformations where the iodine atom is rendered hypervalent, such as in the formation of diaryliodonium salts, the reaction with a nucleophile typically involves a ligand exchange process. This leads to the formation of T-shaped intermediates. From these intermediates, the nucleophile is transferred to one of the aryl groups through a concerted ipso-substitution. This process is believed to proceed via a three-center-four-electron transition state, followed by reductive elimination to yield the final products. acs.org The stability of these transition states can be influenced by factors such as the presence of ionic liquids, which can facilitate the reaction under milder conditions. acs.org
In other instances, particularly under strongly basic conditions, reaction pathways involving the generation of aryne intermediates can become significant. acs.org The specific pathway and the structure of the transition state will be highly dependent on the electronic and steric properties of the substituents on the naphthalene (B1677914) ring.
Role of Catalyst Systems, Ligand Effects, and Additive Influences
The reactivity of this compound derivatives can be significantly modulated by the choice of catalyst systems, ligands, and additives.
Catalyst Systems: Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are frequently employed to activate the carbon-iodine bond. The choice of the metal and its oxidation state can direct the reaction towards different mechanistic pathways, including oxidative addition/reductive elimination cycles, or pathways involving single-electron transfer.
Ligand Effects: The ligands coordinated to the metal center play a pivotal role in determining the catalyst's reactivity, selectivity, and stability. Fluorinated ligands, for example, can influence the electronic properties of the metal center due to the high electronegativity of fluorine. nsf.gov This can impact the rates of key elementary steps in the catalytic cycle. The steric bulk of ligands can also control the regioselectivity of the functionalization.
Additive Influences: Additives can have a profound impact on the reaction outcome. For instance, bases are often required to facilitate deprotonation steps or to neutralize acidic byproducts. The choice of base can influence the potential for side reactions, such as the formation of aryne intermediates. acs.org Other additives, such as salts, can affect the ionic strength of the reaction medium and stabilize charged intermediates or transition states. In some cases, specific additives are crucial for catalyst regeneration or to prevent catalyst deactivation.
A summary of the potential roles of these components is presented in the table below:
| Component | Potential Roles in Reactions of this compound Derivatives |
| Catalyst | Activation of the C-I bond; enabling specific bond formations (e.g., C-C, C-N, C-O). |
| Ligand | Modulating the electronic and steric properties of the catalyst; influencing chemo-, regio-, and stereoselectivity. |
| Additive | Acting as a base or acid; stabilizing intermediates; facilitating catalyst turnover. |
Intermediate Species in Carbon-Halogen Bond Activation and Functionalization
The functionalization of this compound can proceed through a variety of reactive intermediates, depending on the reaction conditions.
Under strongly basic conditions, this compound can potentially undergo elimination of HI to form a highly reactive 2-fluoro-1,8-didehydronaphthalene (a naphthalenic aryne). Arynes are exceptionally reactive intermediates that can readily undergo nucleophilic attack or participate in pericyclic reactions. acs.orgcbijournal.com The generation of arynes from ortho-haloaryl precursors is a well-established method, and the presence of the fluorine atom can influence the regioselectivity of subsequent nucleophilic addition. cbijournal.com
The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate a naphthyl radical. nih.gov Radical intermediates are typically sp2-hybridized with a trigonal planar geometry. libretexts.org These electron-deficient species can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and single-electron transfer processes. libretexts.orgnih.gov The formation of radical intermediates can also be promoted by certain transition metal catalysts or radical initiators. nih.gov
In transition metal-catalyzed reactions, the first step often involves the oxidative addition of the carbon-iodine bond to a low-valent metal center. This results in the formation of an organometallic intermediate, specifically a naphthyl-metal-iodide complex. These intermediates are central to many cross-coupling reactions. In some cases, subsequent intramolecular C-H activation can lead to the formation of metallacyclic species, which can then undergo further transformations to yield functionalized products.
Studies on Stereochemical and Regiochemical Control in Naphthalene Functionalization
Controlling the stereochemistry and regiochemistry of naphthalene functionalization is a significant challenge in organic synthesis.
Stereochemical Control: For reactions that generate a new stereocenter, achieving high levels of stereocontrol is paramount. In the context of this compound derivatives, this is particularly relevant when the naphthalene core is incorporated into a chiral molecule. The use of chiral ligands on a metal catalyst is a common strategy to induce enantioselectivity. The steric and electronic properties of the ligand create a chiral environment around the metal center, which can differentiate between diastereomeric transition states, leading to the preferential formation of one enantiomer.
Regiochemical Control: The naphthalene ring system has multiple non-equivalent positions, making regiochemical control a significant hurdle. In the case of this compound, reactions can potentially occur at the carbon bearing the iodine (C8), the carbon bearing the fluorine (C2), or at one of the other C-H positions. The inherent reactivity of these positions is influenced by the electronic effects of the fluoro and iodo substituents. Directed metalation strategies, where a directing group on the naphthalene ring coordinates to the metal catalyst and guides the functionalization to a specific position, are a powerful tool for achieving high regioselectivity. The interplay between the directing group, the catalyst, and the steric and electronic nature of the substituents all contribute to the final regiochemical outcome.
The table below summarizes key factors influencing selectivity:
| Selectivity | Controlling Factors |
| Stereoselectivity | Chiral ligands, chiral auxiliaries, reaction temperature. |
| Regioselectivity | Directing groups, steric hindrance of substituents, electronic properties of the naphthalene ring, choice of catalyst and ligands. |
Computational and Theoretical Chemistry Studies of 2 Fluoro 8 Iodonaphthalene Systems
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the molecular and electronic structures of aromatic systems. nih.govyoutube.com For 2-fluoro-8-iodonaphthalene, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G* or larger, are essential for optimizing the molecular geometry. csu.edu.au These calculations can precisely determine key structural parameters, including bond lengths (C-C, C-H, C-F, and C-I), bond angles, and the dihedral angles that define the planarity of the naphthalene (B1677914) core.
The electronic structure of the molecule is also readily accessible through DFT. samipubco.com Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic behavior. samipubco.comsamipubco.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and electronic excitation properties. samipubco.comsamipubco.com Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution, atomic orbital hybridization, and intramolecular interactions, such as hyperconjugation, which are influenced by the electronegative fluorine and the larger, more polarizable iodine substituents.
Table 1: Illustrative DFT-Calculated Electronic Properties for Substituted Naphthalenes
| Property | Description | Typical Calculated Value Range |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -5.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -0.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. samipubco.com | 4.0 to 5.5 eV |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | 1.0 to 3.0 Debye |
Note: The values presented are typical ranges for substituted naphthalenes and serve as an estimation for this compound. Actual values would require specific calculations for this molecule.
Computational Modeling of Reaction Mechanisms, Activation Energies, and Energetics
Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions involving substituted naphthalenes. nih.gov By employing methods like DFT, researchers can construct detailed potential energy surfaces for proposed reaction mechanisms, identifying transition states, intermediates, and final products. mdpi.com This is particularly valuable for understanding reactions such as nucleophilic aromatic substitution, cross-coupling reactions, or C-H activation involving the this compound scaffold. nih.govacs.org
A critical aspect of this modeling is the calculation of activation energies (Ea). wikipedia.orgyoutube.com The activation energy represents the minimum energy required for a reaction to occur and is determined by locating the transition state structure on the potential energy surface. researchgate.net Comparing the calculated activation energies for different potential pathways allows chemists to predict which reaction is kinetically favored. mdpi.com
Table 2: Key Energetic Parameters from Computational Reaction Modeling
| Parameter | Definition | Significance in Mechanism Elucidation |
|---|---|---|
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to proceed. wikipedia.org | Determines the reaction rate; lower Ea means a faster reaction. |
| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | Indicates if a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Predicts the spontaneity of a reaction; a negative ΔG indicates a spontaneous process. |
| Transition State (TS) | The highest energy point along the reaction coordinate. | Its structure and energy are key to understanding the reaction mechanism and calculating Ea. |
Prediction of Reactivity, Regioselectivity, and Stereoselectivity Profiles
Computational chemistry offers predictive power in determining the reactivity and selectivity of molecules like this compound. rsc.org The electronic and steric effects of the fluorine and iodine substituents at the C2 and C8 positions create a unique reactivity profile that can be quantitatively assessed through theoretical models.
Regioselectivity: For reactions like further electrophilic substitution or metal-catalyzed C-H functionalization, predicting the site of reaction (regioselectivity) is crucial. nih.gov This can be achieved by calculating and comparing the energies of intermediates formed by attack at different positions on the naphthalene ring. For example, the stability of sigma-complexes (Wheland intermediates) in electrophilic aromatic substitution can be computed to determine the most likely site of substitution. Fukui functions or mapping the electrostatic potential on the molecule's surface can also provide a visual and quantitative guide to the most reactive sites. nih.gov
Stereoselectivity: While this compound itself is achiral, it can participate in reactions that generate chiral products. Computational modeling can be used to predict stereoselectivity by calculating the energies of diastereomeric transition states. The transition state leading to the major stereoisomer will be the one with the lower calculated energy. This is particularly relevant in asymmetric catalysis where the naphthalene substrate interacts with a chiral catalyst.
Advanced Molecular Simulation Techniques and Quantum Chemical Approaches in Naphthalene Chemistry
Beyond standard DFT calculations, a range of advanced computational techniques can be applied to study naphthalene systems, providing deeper insights into their dynamic behavior and complex properties. nih.govucla.edu
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. tandfonline.com For a system involving this compound, MD can be used to study its behavior in different solvents, its interaction with surfaces or macromolecules, or its aggregation properties. nih.gov By using force fields derived from quantum mechanical calculations, these simulations provide a dynamic picture of intermolecular interactions. nih.govrsc.org
Quantum Mechanics/Molecular Mechanics (QM/MM): For very large systems, such as an enzyme active site or a complex catalytic system, QM/MM methods offer a computationally feasible approach. In this method, the core reactive part of the system (e.g., the this compound substrate and the catalyst's active site) is treated with a high-level quantum mechanics method, while the surrounding environment (e.g., the rest of the protein or solvent) is treated with a less computationally expensive molecular mechanics force field.
Time-Dependent DFT (TD-DFT): To study the excited-state properties of this compound, such as its UV-visible absorption spectrum, Time-Dependent DFT is the method of choice. youtube.comresearchgate.net TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light, allowing for a direct comparison with experimental spectroscopic data. youtube.com
Ab Initio Methods: For very high accuracy calculations of small molecular systems or for benchmarking DFT results, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used. These methods are based on first principles without empirical parameterization and can provide highly accurate energetic and structural data, albeit at a much greater computational cost. chemrxiv.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
Advanced Spectroscopic Characterization Techniques for 2 Fluoro 8 Iodonaphthalene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structural features of fluorinated organic compounds in solution. For 2-Fluoro-8-iodonaphthalene, ¹⁹F and ¹³C NMR are particularly informative.
¹⁹F NMR Spectroscopy is highly sensitive for fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nist.gov The chemical shift of the fluorine atom in this compound is influenced by its electronic environment within the naphthalene (B1677914) ring system. The presence of the electron-donating naphthalene ring and the electron-withdrawing iodine atom will affect the shielding of the fluorine nucleus. Generally, fluorine atoms attached to aromatic rings exhibit chemical shifts in a characteristic range. nih.gov
¹³C NMR Spectroscopy provides detailed information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached fluorine and iodine atoms, as well as their position on the naphthalene ring. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectrum of fluorinated compounds. Similarly, the carbon bonded to iodine will also show a characteristic chemical shift.
Due to the limited availability of specific experimental NMR data for this compound, the following table provides expected chemical shift ranges based on general principles and data for related compounds.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity and Coupling |
| ¹⁹F | -100 to -130 | A complex multiplet due to coupling with aromatic protons. |
| ¹³C (C-F) | 155 to 165 | A doublet with a large ¹JCF coupling constant (240-260 Hz). |
| ¹³C (C-I) | 90 to 100 | A singlet. |
| Other Aromatic ¹³C | 110 to 140 | Singlets or doublets depending on C-F and C-H couplings. |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the C-F bond stretching, C-I bond stretching, and various vibrations of the naphthalene ring system. The C-F stretching vibration typically appears in the region of 1000-1300 cm⁻¹. The C-I stretching vibration is found at lower wavenumbers, generally in the range of 500-600 cm⁻¹. Aromatic C-H stretching and ring stretching vibrations will also be present at their characteristic frequencies. An available gas-phase FTIR spectrum for the related compound 2-fluoronaphthalene (B33398) shows characteristic peaks that can be used as a basis for interpreting the spectrum of this compound. nist.gov
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. For this compound, the symmetric vibrations of the naphthalene ring are expected to be particularly strong in the Raman spectrum. The C-I bond, being highly polarizable, should also give rise to a distinct Raman signal.
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
| C-F Stretch | 1000 - 1300 | 1000 - 1300 |
| C-I Stretch | 500 - 600 | 500 - 600 |
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis.
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its exact molecular weight. Due to the presence of a single iodine atom, a characteristic isotopic pattern will not be a prominent feature, unlike for bromine-containing compounds. The fragmentation of the molecular ion will be governed by the stability of the resulting fragments. Aromatic systems are generally stable, so the molecular ion peak is expected to be relatively intense. libretexts.org
Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom as a radical. Therefore, significant fragment ions corresponding to [M-I]⁺ and [M-F]⁺ would be expected. The loss of the iodine radical is generally more favorable than the loss of the fluorine radical due to the weaker C-I bond. Further fragmentation of the naphthalene ring system can also occur.
| Ion | m/z (Expected) | Description |
| [C₁₀H₆FI]⁺ | 271.96 | Molecular Ion (M⁺) |
| [C₁₀H₆F]⁺ | 145.04 | Loss of Iodine radical ([M-I]⁺) |
| [C₁₀H₆I]⁺ | 252.95 | Loss of Fluorine radical ([M-F]⁺) |
| [C₁₀H₆]⁺ | 126.05 | Loss of both Fluorine and Iodine radicals |
| [C₈H₄]⁺ | 100.03 | Fragmentation of the naphthalene ring |
X-ray Diffraction Crystallography for Solid-State Structural Analysis
X-ray diffraction crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.
Integration of Spectroscopic and Computational Data for Comprehensive Structural and Mechanistic Insights
In cases where experimental data is scarce or to further refine structural assignments, computational chemistry plays a crucial role. nih.gov Density Functional Theory (DFT) calculations can be employed to predict various spectroscopic properties of this compound with a reasonable degree of accuracy.
For instance, DFT calculations can predict ¹⁹F and ¹³C NMR chemical shifts, which can then be compared with experimental data (if available) to confirm assignments. nih.govresearchgate.net Similarly, vibrational frequencies from DFT calculations can aid in the assignment of complex FTIR and Raman spectra. researchgate.net Computational methods can also be used to model the fragmentation pathways in mass spectrometry, helping to rationalize the observed fragment ions. By combining the predictive power of computational chemistry with the empirical data from various spectroscopic techniques, a comprehensive and validated understanding of the structure and properties of this compound and its derivatives can be achieved.
Strategic Applications of 2 Fluoro 8 Iodonaphthalene As a Versatile Chemical Synthon
Role in the Construction of Complex Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. nih.govresearchgate.net The synthesis of larger, more complex, and functionalized PAHs is a significant area of research, driven by their applications in materials science and electronics. 2-Fluoro-8-iodonaphthalene serves as an excellent foundational unit for extending the polycyclic system through established synthetic methodologies.
The presence of the iodine atom at the 8-position is key to its utility in PAH synthesis. The C-I bond is a well-established reactive handle for forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions. This allows for the programmed assembly of intricate aromatic structures. For instance, Suzuki-Miyaura coupling with arylboronic acids or Stille coupling with organostannanes can be employed to append additional aromatic rings to the naphthalene (B1677914) core. The fluorine atom at the 2-position remains intact during these transformations, resulting in fluorinated PAHs. This fluorine substitution can enhance the thermal stability, modify the electronic properties (e.g., HOMO/LUMO energy levels), and influence the solid-state packing of the resulting PAH, which are critical parameters for organic electronic materials.
Below is a table summarizing potential cross-coupling reactions for PAH synthesis using this compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure Type |
| Suzuki-Miyaura Coupling | Arylboronic acid / ester | Pd(PPh₃)₄, base (e.g., K₂CO₃) | Biaryl or larger polycyclic system |
| Stille Coupling | Arylstannane | Pd(PPh₃)₄ | Biaryl or larger polycyclic system |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., NEt₃) | Aryl-alkyne adduct, precursor to larger PAHs |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base (e.g., NEt₃) | Naphthyl-substituted alkene |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand (e.g., BINAP) | N-Aryl amine (Heteroatom introduction) |
These reactions demonstrate the utility of this compound as a building block for creating larger, fluorinated aromatic systems that are otherwise difficult to access. researchgate.net
Precursor for Advanced Fluorinated and Iodinated Organic Materials and Functional Molecules
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. solvay.com Fluorinated organic materials are of increasing importance in pharmaceuticals, agrochemicals, and materials science, including liquid crystals and organic light-emitting diodes (OLEDs). solvay.comnih.gov this compound is a prime precursor for such advanced materials due to its dual functionality.
The fluorine atom provides desirable properties such as increased thermal stability, metabolic resistance, and altered electronic characteristics. The iodine atom acts as a versatile point for derivatization. This allows chemists to first build a core molecular structure using the C-I bond and then leverage the effects of the C-F bond in the final material.
For example, through coupling reactions, various functional groups can be introduced at the 8-position to create molecules with specific optical or electronic properties. Subsequent transformations could then be performed on the appended group or the naphthalene ring itself. The resulting fluorinated compounds are valuable as intermediates or as the final functional materials. solvay.com
Furthermore, the iodine atom itself can be a key feature in certain functional molecules. Hypervalent iodine reagents, for instance, are powerful oxidizing agents and are used in a variety of synthetic transformations. acs.org While this compound is not a hypervalent iodine compound itself, it can be a precursor to such reagents. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the derived hypervalent iodine species.
| Property Conferred by Fluorine | Application Area |
| Increased Thermal/Metabolic Stability | Pharmaceuticals, Agrochemicals |
| Modified Electronic Properties (e.g., lipophilicity) | Drug Discovery, Materials Science |
| Altered Crystal Packing | Organic Electronics, Liquid Crystals |
| Unique Spectroscopic Signature (¹⁹F NMR) | Chemical Probes, Diagnostics |
Intermediates in the Synthesis of Diverse Heterocyclic Scaffolds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, natural products, and functional materials. sciprofiles.comekb.eg The synthesis of novel heterocyclic scaffolds is a central goal of organic chemistry. This compound provides a robust platform for the synthesis of a wide range of naphthalene-fused or naphthalene-substituted heterocycles.
The carbon-iodine bond is highly susceptible to reactions that form carbon-heteroatom bonds, which are the cornerstone of heterocycle synthesis. For example:
Buchwald-Hartwig amination can be used to introduce primary or secondary amines at the 8-position. The resulting 8-amino-2-fluoronaphthalene can then undergo subsequent cyclization reactions to form nitrogen-containing heterocycles fused to the naphthalene ring.
Ullmann condensation can be employed to form carbon-oxygen or carbon-sulfur bonds, leading to the synthesis of oxygen- or sulfur-containing heterocycles, respectively.
Sonogashira coupling with terminal alkynes followed by intramolecular cyclization is a powerful method for constructing various heterocyclic systems.
The fluorine atom on the naphthalene ring can influence the reaction pathways and the properties of the final heterocyclic products. rsc.org It can affect the basicity of nitrogen atoms or the nucleophilicity of other heteroatoms within the newly formed ring system, providing a handle for fine-tuning the molecule's biological activity or material properties.
| Synthetic Method | Heteroatom Introduced | Resulting Intermediate/Scaffold |
| Buchwald-Hartwig Amination | Nitrogen | 8-Amino-2-fluoronaphthalene derivatives |
| Ullmann Condensation | Oxygen, Sulfur | 8-Aryloxy/8-Arylthio-2-fluoronaphthalene |
| Sonogashira Coupling | Carbon (for cyclization) | 8-Alkynyl-2-fluoronaphthalene |
| Palladium-catalyzed C-H activation | Various | Fused heterocyclic systems |
Utilization in Diversity-Oriented Synthesis (DOS) and Building Block Libraries
Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology that aims to create libraries of structurally diverse small molecules in an efficient manner. scispace.comrsc.orgnih.gov The goal is to explore a wide range of "chemical space" to identify novel compounds with interesting biological activities. Building block libraries are collections of chemical synthons that can be readily combined to generate these large and diverse molecular libraries. nih.gov
This compound is an ideal scaffold for DOS and inclusion in building block libraries for several reasons:
Orthogonal Reactivity: The C-I and C-F bonds have vastly different reactivities. The C-I bond can be selectively functionalized using a plethora of cross-coupling reactions while leaving the C-F bond untouched. This allows for a "branching" approach where a common intermediate is used to create many different products. cam.ac.uk
Three-Dimensional Shape: The naphthalene core provides a rigid, defined three-dimensional structure, which is a desirable feature for molecules intended to interact with biological macromolecules. cam.ac.uk
Tunable Properties: The fluorine atom allows for the modulation of key molecular properties like lipophilicity and electrostatic potential, which are critical for biological activity.
By starting with this compound, a library of compounds can be generated by reacting it with a diverse set of coupling partners (e.g., various boronic acids in a Suzuki reaction). Each of these products could then potentially undergo further diversification, for example, through reactions involving the naphthalene ring itself, leading to an exponential increase in the number of unique molecules in the library. This approach efficiently populates chemical space with novel, fluorinated, polycyclic compounds. scispace.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-8-iodonaphthalene, and how can purity be validated?
- Methodological Answer : Synthesis typically involves halogenation of naphthalene derivatives. A common approach is electrophilic substitution using iodine monochloride (ICl) and fluorinating agents like Selectfluor®. Post-synthesis, purity is validated via HPLC (≥99% purity threshold) and melting point analysis. Characterization should include and NMR to confirm substitution patterns, with comparison to NIST reference data . Experimental protocols must detail reagent ratios, reaction temperatures, and purification steps (e.g., column chromatography) to ensure reproducibility .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : NMR identifies fluorine environments (δ ≈ -120 to -150 ppm for aromatic F), while NMR detects adjacent protons. NMR with DEPT135 distinguishes quaternary carbons.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and isotopic patterns (iodine’s signature doublet).
- X-ray Crystallography : Resolves structural ambiguities but requires high-quality crystals.
Cross-validate data with computational models (e.g., DFT for NMR chemical shifts) to address discrepancies .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of fluorine and iodine substituents. Key parameters:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites.
- HOMO-LUMO Gaps : Predict activation barriers for Suzuki-Miyaura couplings.
Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with varying catalysts) and compare with literature on analogous naphthalene derivatives .
Q. How can contradictions in reported NMR chemical shifts for this compound be resolved?
- Methodological Answer : Contradictions often arise from solvent effects, concentration, or referencing standards. To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
